![molecular formula C11H9ClN2O2 B5874448 1-(4'-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole](/img/structure/B5874448.png)
1-(4'-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4’-chlorophenyl group, a formyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products:
Oxidation: 1-(4’-Chlorophenyl)-4-formyl-5-oxo-3-methylpyrazole.
Reduction: 1-(4’-Chlorophenyl)-4-hydroxymethyl-5-hydroxy-3-methylpyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 1-(4’-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(4’-Chlorophenyl)-4-formyl-5-hydroxy-3-methylpyrazole can be compared with other pyrazole derivatives:
1-(4’-Chlorophenyl)-3-methyl-5-hydroxy-4-formylpyrazole: Similar structure but different substitution pattern.
1-(4’-Chlorophenyl)-4-formyl-3-methyl-5-hydroxypyrazole: Another isomer with different substitution.
1-(4’-Chlorophenyl)-5-hydroxy-3-methyl-4-formylpyrazole: Different position of the formyl and hydroxyl groups .
These compounds share similar core structures but differ in the position of substituents, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(6-15)11(16)14(13-7)9-4-2-8(12)3-5-9/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBYGVYISHUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357960 |
Source
|
Record name | ST50995738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-98-3 |
Source
|
Record name | ST50995738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.